molecular formula C21H27FN4O2 B2967550 1-[3-(4-fluorophenyl)-1-methyl-1H-pyrazole-5-carbonyl]-4-(3-methoxypyrrolidin-1-yl)piperidine CAS No. 2319808-98-3

1-[3-(4-fluorophenyl)-1-methyl-1H-pyrazole-5-carbonyl]-4-(3-methoxypyrrolidin-1-yl)piperidine

Cat. No.: B2967550
CAS No.: 2319808-98-3
M. Wt: 386.471
InChI Key: JBJXGEKXJVTVQX-UHFFFAOYSA-N
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Description

1-[3-(4-fluorophenyl)-1-methyl-1H-pyrazole-5-carbonyl]-4-(3-methoxypyrrolidin-1-yl)piperidine is a complex organic compound that belongs to the class of pyrazole derivatives. Pyrazoles are known for their diverse biological activities and are widely used in medicinal chemistry. This particular compound features a fluorophenyl group, a pyrazole ring, and a piperidine moiety, making it a unique and potentially valuable molecule for various applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[3-(4-fluorophenyl)-1-methyl-1H-pyrazole-5-carbonyl]-4-(3-methoxypyrrolidin-1-yl)piperidine typically involves multiple stepsThe reaction conditions often include the use of microwave irradiation for the initial steps, followed by conventional heating for subsequent reactions .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

1-[3-(4-fluorophenyl)-1-methyl-1H-pyrazole-5-carbonyl]-4-(3-methoxypyrrolidin-1-yl)piperidine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can lead to the formation of reduced derivatives.

    Substitution: The fluorophenyl group can undergo substitution reactions with various nucleophiles.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles like amines and thiols. The reaction conditions typically involve controlled temperatures and pH to ensure selective and efficient transformations.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of substituted derivatives.

Scientific Research Applications

1-[3-(4-fluorophenyl)-1-methyl-1H-pyrazole-5-carbonyl]-4-(3-methoxypyrrolidin-1-yl)piperidine has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, such as antimicrobial and anticancer properties.

    Medicine: Explored as a potential drug candidate for various therapeutic applications.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 1-[3-(4-fluorophenyl)-1-methyl-1H-pyrazole-5-carbonyl]-4-(3-methoxypyrrolidin-1-yl)piperidine involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other pyrazole derivatives, such as:

Uniqueness

1-[3-(4-fluorophenyl)-1-methyl-1H-pyrazole-5-carbonyl]-4-(3-methoxypyrrolidin-1-yl)piperidine is unique due to its specific combination of functional groups and structural features. The presence of the fluorophenyl group and the piperidine moiety distinguishes it from other pyrazole derivatives, potentially leading to unique biological activities and applications.

Properties

IUPAC Name

[5-(4-fluorophenyl)-2-methylpyrazol-3-yl]-[4-(3-methoxypyrrolidin-1-yl)piperidin-1-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H27FN4O2/c1-24-20(13-19(23-24)15-3-5-16(22)6-4-15)21(27)25-10-7-17(8-11-25)26-12-9-18(14-26)28-2/h3-6,13,17-18H,7-12,14H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JBJXGEKXJVTVQX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=CC(=N1)C2=CC=C(C=C2)F)C(=O)N3CCC(CC3)N4CCC(C4)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H27FN4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

386.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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